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Bicyclo[4.1.0]hept-3-ene-2,5-dione

Cat. No.: B13957423
CAS No.: 53735-22-1
M. Wt: 122.12 g/mol
InChI Key: VSNVBIMNUPEZSR-UHFFFAOYSA-N
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Description

Significance of Bicyclo[4.1.0]heptane Frameworks in Contemporary Organic Synthesis

The bicyclo[4.1.0]heptane skeleton is a recurring feature in numerous biologically active compounds, highlighting its importance in medicinal chemistry. nih.gov Its rigid three-dimensional structure allows for the precise positioning of functional groups, a critical factor in designing molecules with specific biological activities. Synthetic chemists often exploit the inherent strain of the cyclopropane (B1198618) ring to facilitate reactions that would otherwise be challenging. This makes derivatives of bicyclo[4.1.0]heptane valuable starting materials for creating complex target molecules with controlled stereochemistry. researchgate.net

The development of new and efficient methods for constructing these bicyclic systems remains an active area of research. researchgate.net A key strategy in this endeavor is desymmetrization, which allows for the creation of enantiomerically enriched products from prochiral or meso starting materials. bohrium.com

Historical Development and Discovery of Bicyclo[4.1.0]hept-3-ene-2,5-dione and Related Dione (B5365651) Derivatives

A significant breakthrough in the synthesis of related compounds was the development of a catalytic enantioselective desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.comthieme-connect.com This method, which avoids the opening of the cyclopropane ring, has been successfully applied to the synthesis of the natural product (–)-car-3-ene-2,5-dione. bohrium.comthieme-connect.com The reaction utilizes a dihydroquinine-derived bifunctional tertiary aminosquaramide as a catalyst. thieme-connect.comthieme-connect.com

Fundamental Structural Elements and Stereochemical Considerations within this compound

The structure of this compound is characterized by a cis-fused cyclopropane and cyclohexene-1,4-dione ring system. thieme-connect.comthieme-connect.com This fusion imparts significant conformational rigidity to the molecule. The presence of the double bond and two ketone functionalities offers multiple sites for chemical modification.

Stereochemistry is a crucial aspect of this bicyclic system. The fusion of the two rings creates multiple chiral centers, and controlling the relative and absolute stereochemistry at these centers is a primary focus of synthetic efforts. The rigid framework allows for a high degree of stereocontrol in subsequent reactions.

Spectroscopic data for a related derivative, (1R,6S)-3-Methylthis compound, provides insight into the structural characteristics of this class of compounds.

Spectroscopic Data for (1R,6S)-3-Methylthis compound
Technique Observed Peaks/Values
FTIR (thin film)3340, 3062, 2924, 1726, 1674, 1620, 1440, 1348, 1282 cm⁻¹
¹³C NMR (100 MHz, CDCl₃)δ = 195.7, 194.8, 146.4, 133.7, 27.8, 27.0, 20.1, 16.5 ppm
HRMS (APCI) [M+H]⁺Calculated for C₈H₉O₂: 137.0603; Found: 137.0605

Table 1: Spectroscopic data for a derivative of this compound. thieme-connect.com

Another related compound, 3,7,7-Trimethylthis compound, also known as 3-Carene-2,5-dione, has been studied, and its properties are documented. nih.govrsc.orgnist.gov

Properties of 3,7,7-Trimethylthis compound
Property Value
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.2011 g/mol
CAS Registry Number6617-34-1

Table 2: Physical and chemical properties of a trimethylated derivative. nist.gov

The unique structural and electronic properties of the cyclopropane ring within the bicyclo[4.1.0]heptane framework make these derivatives intriguing targets for synthesis, despite the challenges posed by ring strain. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B13957423 Bicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 53735-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53735-22-1

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

bicyclo[4.1.0]hept-3-ene-2,5-dione

InChI

InChI=1S/C7H6O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2,4-5H,3H2

InChI Key

VSNVBIMNUPEZSR-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C=CC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 4.1.0 Hept 3 Ene 2,5 Dione and Its Derivatives

De Novo Synthesis Strategies and Reaction Conditions

The from-scratch synthesis of the bicyclo[4.1.0]heptene core often involves intricate multi-step sequences or elegant catalytic cyclizations.

Multi-Step Approaches Involving Cyclization and Oxidation Pathways

The synthesis of bicyclo[4.1.0]heptane derivatives can be achieved through sequential annulation reactions. For instance, base-mediated processes involving conjugated dienes can efficiently construct the bicyclo[4.1.0]heptene skeleton with good yields and stereoselectivity. researchgate.net Further modifications, such as the introduction of benzoyl substituents, have led to the synthesis of novel bicyclo[4.1.0]heptanediones. researchgate.net Oxidation of naturally abundant terpenes like (+)-3-carene has also been a route to produce derivatives such as (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione. researchgate.netresearchgate.net

A key intermediate, 7,7-dichlorobicyclo[4.1.0]hept-3-ene, can be synthesized by the reaction of 1,4-cyclohexadiene (B1204751) with chloroform (B151607) and potassium tert-butoxide. orgsyn.org This intermediate serves as a precursor for further transformations.

Palladium-Catalyzed Intramolecular Coupling and Cyclization for Bicyclo[4.1.0]heptene Derivatives

Palladium catalysis has emerged as a powerful tool for the construction of bicyclo[4.1.0]heptene systems. A notable example is the intramolecular coupling and cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.orgsci-hub.se This reaction, catalyzed by a palladium complex in the presence of silver carbonate and potassium carbonate, proceeds with high regio- and stereoselectivity to yield 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.orgsci-hub.se The mechanism is proposed to involve the oxidative addition of the palladium catalyst to the β-styryl bromide, followed by the generation of a cationic palladium species that facilitates the cyclopropanation. acs.org

Reactant 1Reactant 2Catalyst/ReagentsProductYieldRef
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dioneβ-Styryl bromidePd(PPh₃)₄, Ag₂CO₃, K₂CO₃2-Styryl-substituted bicyclo[4.1.0]hept-3-eneGood acs.org
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dioneβ-Styryl bromide with dimethylamino groupPd(PPh₃)₄, Ag₂CO₃, K₂CO₃2-(Dimethylaminostyryl)-substituted bicyclo[4.1.0]hept-3-ene72% acs.org
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dioneElectron-neutral β-styryl bromidesPd(PPh₃)₄, Ag₂CO₃, K₂CO₃2-Styryl-substituted bicyclo[4.1.0]hept-3-enyl compounds72-80% acs.org

Transition metal-catalyzed strategies, in general, provide efficient and selective one-pot methods for synthesizing bicyclo[4.1.0]heptenes from 1,6-enynes, with catalysts based on gold, platinum, iridium, rhodium, and manganese also showing utility. researchgate.net

Generation and Trapping of Cyclopropa-Fused Quinones Precursors

The generation of highly reactive cyclopropa-fused quinones is a challenging yet promising route. One approach involves the addition of 2-diazopropane (B1615991) to 1,4-naphthoquinone (B94277) at low temperatures. researchgate.net The resulting intermediate can be trapped in situ through enolization and subsequent acetylation or silylation to form stable benz[f]indazole derivatives. researchgate.net Photolysis of these precursors can then lead to the extrusion of nitrogen gas, yielding the corresponding naphtho[b]cycloproparene. researchgate.net However, attempts to further elaborate these cycloproparenes into the desired cyclopropanaphthoquinones have so far been met with limited success. researchgate.net

Another strategy involves the base-mediated elimination of keto-substituted 1,2-cyclohexadienes, which can then be trapped through Diels-Alder reactions to form related bicyclic systems. rsc.org

Functionalization and Derivatization from Pre-existing Bicyclic Scaffolds

Modifying an existing bicyclo[4.1.0]heptane framework is another key strategy, particularly for introducing chirality.

Catalytic Enantioselective Desymmetrization of meso-Cyclopropane-Fused Cyclohexene-1,4-diones

The desymmetrization of meso-compounds is a powerful strategy for accessing enantioenriched molecules. bohrium.com For the bicyclo[4.1.0]heptane core, which possesses inherent symmetry, catalytic enantioselective desymmetrization is a highly attractive approach. thieme-connect.comresearchgate.net

A significant breakthrough in this area has been the development of the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.combohrium.comthieme-connect.com This method avoids the common pathway of cyclopropane (B1198618) ring-opening. thieme-connect.comresearchgate.net The reaction proceeds via a formal C(sp²)-H alkylation using a nitroalkane as the alkylating agent. thieme-connect.comthieme-connect.com This transformation is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, generating the desired products with high enantiomeric ratios (up to 97:3 er). thieme-connect.comthieme-connect.com

This protocol has been successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.comthieme-connect.comthieme.de The reaction conditions typically involve the use of a suitable base, such as sodium carbonate, and a solvent like chloroform at room temperature. thieme-connect.com

SubstrateAlkylating AgentCatalystBaseSolventEnantiomeric Ratio (er)Ref
meso-Bicyclo[4.1.0]hept-3-ene-2,5-dioneNitromethane (B149229)Dihydroquinine-derived aminosquaramideNa₂CO₃CHCl₃up to 97:3 bohrium.comthieme-connect.com
meso-Cyclopropane-fused enedioneNitroalkaneDihydroquinine-derived aminosquaramideNa₂CO₃CHCl₃up to 97:3 thieme-connect.com

This ring-retentive desymmetrization represents a significant advancement, providing access to chiral bicyclo[4.1.0]heptane derivatives that were previously difficult to obtain. thieme-connect.comthieme.de

Strategies Involving Cyclopropane Ring Opening During Desymmetrization

The desymmetrization of meso-bicyclo[4.1.0]heptane derivatives represents a powerful strategy for accessing enantioenriched carbocyclic frameworks. bohrium.com Historically, a prominent approach for the desymmetrization of these systems involves the nucleophilic opening of the cyclopropane ring. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net This strategy leverages the inherent strain of the three-membered ring, which can be selectively opened by a variety of nucleophiles in the presence of a chiral catalyst or auxiliary.

This process breaks the plane of symmetry within the meso starting material, leading to the formation of a chiral product. The choice of nucleophile and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the ring-opening event. Common nucleophiles employed in these transformations include organometallic reagents, amines, and thiols. For instance, the use of lithium thiophenoxide in the presence of a chiral ligand can induce the desymmetrization of a spiro-activated cyclopropane, resulting in a ring-opened thioether in up to 79% yield and 60% enantiomeric excess. researchgate.net Similarly, γ-acyloxy-substituted aldehydes can be obtained with high yields and enantioselectivities through the desymmetrization of meso-formylcyclopropanes, where a carboxylic acid acts as the nucleophile following activation by a chiral secondary amine catalyst. researchgate.net

While effective, these ring-opening strategies stand in contrast to more recent ring-retentive desymmetrization methods, which preserve the bicyclo[4.1.0]heptane core. bohrium.comthieme-connect.comresearchgate.netthieme-connect.com

Oxidation Reactions for the Introduction of Carbonyl Functionalities

The introduction of the 2,5-dione functionality onto the bicyclo[4.1.0]hept-3-ene scaffold is a critical step in the synthesis of the target compound and its analogs. Oxidation reactions are commonly employed to install these carbonyl groups.

One direct method involves the oxidation of bicyclo[4.1.0]heptene precursors. For example, the highly strained bicyclo[4.1.0]hept-1,6-ene has been shown to react with oxidizing agents like dimethyldioxirane (B1199080) or dioxygen to yield carbonyl products. nih.gov While this specific precursor is highly reactive, the principle can be applied to more stable bicycloheptene systems. The choice of oxidizing agent is crucial to achieve the desired dione (B5365651) without over-oxidation or unwanted side reactions.

Another approach involves the oxidative scission of larger bicyclic systems to generate highly functionalized cyclohexene (B86901) frameworks, which can then be further manipulated to form the desired dione. acs.org For instance, methods like Beckmann-type fragmentation of ketoximes derived from bicyclo[2.2.2]octenones can lead to the formation of functionalized cyclohexene cores. acs.org These intermediates, containing the necessary carbon framework, can then undergo subsequent oxidation steps to install the ketone functionalities at the appropriate positions.

Formation of Substituted Analogues and Stereoisomers

The synthesis of substituted analogues and specific stereoisomers of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Various synthetic strategies have been developed to introduce substituents at different positions of the bicyclic core with high regio- and stereoselectivity.

A notable method is the catalytic enantioselective alkylative desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.comthieme-connect.com This ring-retentive approach, using a dihydroquinine-derived bifunctional tertiary aminosquaramide as an organocatalyst, allows for the introduction of alkyl groups at the C3 position. thieme-connect.com This strategy has been successfully applied to synthesize various 3-substituted derivatives.

Table 1: Synthesis of 3-Substituted this compound Derivatives via Desymmetrization thieme-connect.com
SubstituentProductYieldEnantiomeric Ratio (er)
Methyl(1R,6S)-3-Methylthis compound88%92:8
Benzyl(1R,6S)-3-Benzylthis compound52%79:21

Another powerful technique is the palladium-catalyzed intramolecular coupling-cyclization. This method has been used to synthesize 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner from 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione and β-styryl bromides. acs.org This reaction proceeds with high regio- and stereoselectivity, offering a reliable route to C2-functionalized derivatives. acs.org

Furthermore, various other substituted analogues have been reported. For instance, novel benzoyl-substituted bicyclo[4.1.0]heptanediones have been synthesized and evaluated for their biological activities. researchgate.net One such compound, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione, demonstrated significant herbicidal activity. researchgate.net The well-known compound 3,7,7-Trimethylthis compound, also known as 3-carene-2,5-dione, is another example of a substituted analogue. nist.gov

The synthesis of different stereoisomers is also a key aspect of this research area. The thermal and transition-metal complex-promoted rearrangements of both cis- and trans-bicyclo[4.1.0]hept-3-enes have been studied, providing pathways to different diastereomers. researchgate.net The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the catalyst employed.

Table 2: Examples of Substituted Bicyclo[4.1.0]heptene Derivatives
Compound NameSubstitution PatternSynthetic ApproachReference
2-Styryl-substituted bicyclo[4.1.0]hept-3-enesStyryl group at C2Palladium-catalyzed intramolecular coupling-cyclization acs.org
3-(4-Chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dioneBenzoyl group at C3Base-mediated sequential annulation researchgate.net
3,7,7-Trimethylthis compoundMethyl groups at C3, C7, C7Not specified in abstract nist.gov

Reactivity and Mechanistic Pathways of Bicyclo 4.1.0 Hept 3 Ene 2,5 Dione

Fundamental Chemical Transformations

The unique structural arrangement of Bicyclo[4.1.0]hept-3-ene-2,5-dione, featuring a fusion of a cyclopropane (B1198618) and a cyclohexenedione ring, imparts a distinct profile of reactivity. The molecule's transformations are largely dictated by the electronic nature of the α,β-unsaturated ketone system and the inherent strain of the three-membered ring.

Oxidation, Reduction, and Substitution Reactions

The chemical reactivity of this compound and its derivatives includes a variety of oxidation, reduction, and substitution reactions that target its key functional groups: the carbon-carbon double bond and the dione (B5365651) carbonyls.

Oxidation: Oxidative reactions of derivatives of this compound can lead to significant structural rearrangements. For instance, the oxidative decarboxylation of bicyclo[4.1.0]hept-3-ene-1,6-dicarboxylic acids with lead tetraacetate results in the formation of isobenzofuran-1(3H)-ones. researchgate.net This transformation highlights that under oxidative conditions, the bicyclic system is prone to cleavage and rearrangement rather than simple oxidation of the existing functional groups. researchgate.net The corresponding acid anhydrides of these dicarboxylic acids, however, are resistant to this oxidative decarboxylation. researchgate.net

Reduction: The reduction of the Bicyclo[4.1.0]heptene framework has been demonstrated on related structures. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for the saturation of the carbon-carbon double bond, as shown in the conversion of a related bicyclo[4.1.0]heptene-diol. nih.gov The carbonyl groups of the dione are also susceptible to reduction. The conversion of bicyclonorcarene endoperoxides to the corresponding diols, which are precursors to dione derivatives, implies that the reverse reaction—the reduction of the diones to diols—is a feasible transformation. beilstein-journals.org

Substitution: Substitution reactions are typically carried out on precursor molecules or derivatives rather than the parent dione itself. For example, the diol precursors of this compound can undergo substitution reactions at the hydroxyl groups. Documented transformations include acetylation, using acetic anhydride (B1165640) and pyridine, and the formation of bis(tosylcarbamates) through reaction with p-toluenesulfonyl isocyanate. beilstein-journals.org These reactions demonstrate that the bicyclic core is stable to conditions required for functionalizing the oxygen-bearing substituents. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity Profiles

The electronic characteristics of this compound make it susceptible to both nucleophilic and electrophilic attacks, primarily at the conjugated enone system.

Nucleophilic Reactivity: The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two carbonyl groups, making it an excellent Michael acceptor for nucleophiles. A notable application of this reactivity is the catalytic enantioselective desymmetrization of meso-bicyclo[4.1.0]hept-3-ene-2,5-diones. bohrium.comthieme-connect.com In this process, a formal C(sp²)–H alkylation occurs where a nitroalkane, acting as the nucleophile source, adds to the double bond. bohrium.comthieme-connect.com This ring-retentive reaction is catalyzed by a bifunctional tertiary aminosquaramide, yielding enantioenriched products with high enantiomeric ratios. thieme-connect.comsmolecule.com The reaction has been successfully applied to the enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. bohrium.comthieme-connect.com

Table 1: Catalytic Enantioselective Alkylation of meso-Bicyclo[4.1.0]hept-3-ene-2,5-dione Derivatives
Substrate (R group on C3)Alkylating AgentCatalystProduct YieldEnantiomeric Ratio (er)Reference
MethylNitromethane (B149229)Dihydroquinine-derived aminosquaramide88%92:8 thieme-connect.com
BenzylNitromethaneDihydroquinine-derived aminosquaramide52%79:21 thieme-connect.com
UnsubstitutedNitromethaneBifunctional tertiary aminosquaramideHighup to 97:3 smolecule.com

Electrophilic Reactivity: The presence of the double bond and carbonyl groups suggests that the molecule can also undergo electrophilic additions. smolecule.com The π-system of the double bond can react with electrophiles, a common reaction for alkenes. However, specific examples of electrophilic additions directly to the double bond of the pre-formed this compound are not extensively detailed in the surveyed literature, which focuses more on its Michael acceptor character.

Rearrangement Chemistry

The strained bicyclo[4.1.0]heptane skeleton is prone to a variety of rearrangement reactions, often triggered by acidic conditions or thermal and photochemical stimuli. These rearrangements can lead to the formation of more stable carbocyclic frameworks.

Acid-Catalyzed Rearrangements and Product Formation

Under acidic conditions, the cyclopropane ring of the bicyclo[4.1.0]heptane system is susceptible to opening, leading to the formation of seven-membered ring products. A key example is the acid-catalyzed rearrangement of 3-carene-2,5-dione (3,7,7-trimethylthis compound). acs.org When treated with acetic anhydride and concentrated sulfuric acid, this compound exclusively rearranges to form 2-methyl-6-isopropenylhydroquinone diacetate. acs.org This reaction involves the protonation of a carbonyl oxygen, followed by the cleavage of the internal cyclopropane bond (C1-C6) and subsequent aromatization to yield the hydroquinone (B1673460) derivative.

Studies on the closely related bicyclo[4.1.0]heptan-2-ols further illustrate this tendency. Acid-catalyzed solvolysis of these alcohols with perchloric acid in acetic acid leads to the formation of cyclohept-3-enyl acetates, demonstrating the facile expansion of the six-membered ring to a seven-membered one. thieme-connect.de

Table 2: Acid-Catalyzed Rearrangement Products of Bicyclo[4.1.0]heptane Derivatives
Starting MaterialReagentsProductReference
3,7,7-Trimethylthis compoundAcetic Anhydride, H₂SO₄2-Methyl-6-isopropenylhydroquinone diacetate acs.org
Bicyclo[4.1.0]heptan-2-olPerchloric Acid, Acetic AcidCyclohept-3-enyl acetate (B1210297) thieme-connect.de
4,4-Dimethyl-6-methoxybicyclo[4.1.0]heptan-endo-2-olDilute HCl3,3-Dimethylcyclohept-5-enone thieme-connect.de

Sigmatropic Shifts and Valence Isomerization in Related Systems

Sigmatropic reactions are pericyclic rearrangements where a sigma bond migrates across a π-system. The Bicyclo[4.1.0]heptene framework is intrinsically linked to such transformations through its valence isomer, a cycloheptatriene (B165957). The equilibrium between bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) and cyclohepta-1,3,5-triene is a classic example of valence isomerization. sigmaaldrich.com This equilibrium is influenced by substituents; electron-withdrawing groups on the methylene (B1212753) bridge (C7) tend to favor the bicyclic norcaradiene isomer. sigmaaldrich.com

Although the dione functionality in this compound significantly influences the electronic properties, the underlying skeletal framework is still subject to sigmatropic shifts, as observed in related systems. For example, the thermal rearrangement of bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehyde proceeds via a homo- researchgate.netbohrium.com hydrogen shift. researchgate.net Furthermore, photochemical irradiation of related bicyclic systems can induce bohrium.com and bohrium.comresearchgate.net sigmatropic shifts. The photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene results in the formation of 1-cyanobicyclo[4.1.0]hept-2-ene, demonstrating a pathway to this ring system through such a shift. These rearrangements are governed by orbital symmetry rules and represent a fundamental reactivity pathway for this class of molecules. pitt.edu

Cycloaddition Reactions and Annulation Strategies

The construction and reactivity of the this compound framework are heavily reliant on cycloaddition and annulation reactions. These strategies either build the bicyclic system or utilize its inherent reactivity as a cycloaddition partner.

The valence tautomerism between cycloheptatrienes and norcaradienes is crucial for understanding the cycloaddition reactivity. The norcaradiene isomer, bicyclo[4.1.0]hepta-2,4-diene, possesses a planar diene structure that readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles such as 4-phenyl-triazoline-2,5-dione (PTAD). thieme-connect.com

Modern synthetic methods have been developed to construct the bicyclo[4.1.0]heptene skeleton through annulation, which involves the formation of a ring onto a pre-existing structure. One such method is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds via a 1,2-addition of the 1,3-diketone to the diene, creating the cyclopropane ring and affording 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. acs.org

Other powerful strategies include sequential annulation reactions. A base-mediated sequential [4+2] and [1+2] annulation of conjugated dienes and crotonate-derived sulfur ylides provides an efficient pathway for the construction of bicyclo[4.1.0]heptenes. acs.org These methods highlight the versatility of cycloaddition and annulation chemistry in accessing this structurally important bicyclic framework.

Intermolecular and Intramolecular Cycloadditions

The bicyclo[4.1.0]heptene framework can be synthesized through various cycloaddition strategies and can itself participate in further cycloaddition reactions.

Intermolecular Reactions: The formation of the this compound skeleton can be achieved via the intermolecular addition of carbenes or carbenoids to 1,4-benzoquinones. For instance, the reaction of 9-diazofluorene (B1199885) with chloro-substituted 1,4-benzoquinones yields the corresponding spiro-fluorene-substituted norcarene diones (this compound derivatives). oup.com The site of addition to the quinone C=C bond can be influenced by steric effects from substituents on the quinone ring. oup.com

Another relevant cycloaddition involves the reaction of cycloheptatriene derivatives with dienophiles like singlet oxygen. In the equilibrium between cycloheptatriene and its valence isomer, norcaradiene, singlet oxygen can intervene to form a norcarene endoperoxide, which serves as a precursor to functionalized bicyclo[4.1.0]heptene systems. beilstein-journals.org

Intramolecular Reactions: Intramolecular cycloadditions provide an effective route to construct the bicyclo[4.1.0]heptene core. Palladium-catalyzed intramolecular coupling-cyclization of substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides results in the diastereoselective formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org This reaction proceeds via a 1,2-addition of the 1,3-diketone to the cyclohexadiene ring. acs.org Similarly, intramolecular [4+2] cycloadditions of dienyl-substituted cyclopropenes can lead to the formation of the bicyclo[4.1.0]heptene system.

The table below summarizes examples of cycloaddition reactions related to this compound.

Reaction TypeReactantsProduct TypeKey FeaturesReference
Intermolecular [2+1] Cycloaddition9-Diazofluorene + Chloro-1,4-benzoquinoneSpiro-fluorene-bicyclo[4.1.0]hept-3-ene-2,5-dioneForms the bicyclic dione skeleton; sterically controlled. oup.com
Intermolecular [4+2] CycloadditionNorcaradiene + Singlet OxygenNorcarene EndoperoxidePrecursor for functionalized bicyclo[4.1.0]heptenes. beilstein-journals.org
Intramolecular Coupling-Cyclization3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-Styryl bromideSubstituted Bicyclo[4.1.0]heptenePalladium-catalyzed; highly diastereoselective. acs.org
Intramolecular [4+2] CycloadditionDienyl-substituted CyclopropeneBicyclo[4.1.0]heptene systemThermal reaction leading to polycyclic systems.

[4+2] Cycloaddition Analogues and Their Synthetic Utility

Analogues of this compound, particularly those with increased unsaturation, are highly reactive dienes in [4+2] cycloaddition reactions. A key example is the isomeric bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione. This highly strained and reactive cyclopropa-fused quinone can be generated at low temperatures and trapped with dieneophiles.

When generated from 1-bromo-6-trimethylsilylthis compound, it readily reacts with furan (B31954) to yield a pair of [4+2] cycloadducts. This trapping experiment demonstrates its utility as a fleeting intermediate for constructing complex polycyclic frameworks. These cycloaddition reactions are often irreversible, highlighting the thermodynamic driving force provided by the release of ring strain from the cyclopropene-like moiety.

The synthetic utility of these analogues extends to the formation of heterocyclic systems. The aza-Diels-Alder reaction between 1,3-dienes and 2H-azirines provides a pathway to polycyclic fused aziridines that contain the 1-azabicyclo[4.1.0]hept-3-ene motif. mdpi.com These reactions can be performed in either an intermolecular or intramolecular fashion, offering versatile strategies for synthesizing nitrogen-containing bridged ring systems. mdpi.com

The table below details representative [4+2] cycloaddition reactions involving analogues of this compound.

AnalogueReaction PartnerProduct TypeSignificanceReference
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dioneFuran[4+2] CycloadductDemonstrates reactivity of strained cyclopropa-fused quinone.
2H-Azirine1,3-Diene1-Azabicyclo[4.1.0]hept-3-ene derivativeAza-Diels-Alder route to fused nitrogen heterocycles. mdpi.com

Reactivity Modulated by the Cyclopropane Moiety

The three-membered cyclopropane ring is a dominant feature of this compound, profoundly influencing its reactivity. The inherent ring strain of approximately 27 kcal/mol makes the cyclopropane ring susceptible to reactions that lead to more stable, less strained systems.

Strain-Release Activation in Chemical Reactions

The high strain energy embedded in the bicyclo[4.1.0]heptane framework serves as a potent activating force for chemical transformations. snnu.edu.cn Reactions that involve the opening of the cyclopropane ring are thermodynamically favorable, as they release this stored potential energy. This principle of strain-release activation is a common theme in the chemistry of this class of compounds.

For many years, the primary synthetic transformations of meso-bicyclo[4.1.0]heptane derivatives involved the opening of the cyclopropane ring. bohrium.comthieme-connect.com This reactivity has been exploited in various synthetic contexts. For example, the rearrangement of bicyclo[4.1.0]heptene derivatives can be initiated under thermal or catalytic conditions, driven by the release of ring strain. snu.ac.kr The development of ring-retentive reactions, such as the desymmetrization of meso-bicyclo[4.1.0]hept-3-ene-2,5-dione via a formal C(sp²)-H alkylation, is notable precisely because it overcomes the strong tendency for strain-release ring-opening. bohrium.comthieme-connect.com

Transformations Involving the Cleavage or Rearrangement of the Cyclopropane Ring

The cleavage and rearrangement of the cyclopropane ring in bicyclo[4.1.0]heptene derivatives lead to a variety of synthetically useful carbocyclic and heterocyclic structures. These transformations can be promoted by acids, bases, or transition metals. nih.govresearchgate.net

Catalytic Rearrangements: Transition metal catalysts, such as those containing platinum or rhodium, are effective in promoting the isomerization of bicyclic cyclopropanes. snu.ac.krnih.gov For instance, platinum salts can catalyze the rearrangement of bicyclo[3.1.0]hexane derivatives (a related system) into monocyclic cyclopentane (B165970) derivatives. nih.gov The mechanism involves an oxidative addition of the metal into a C-C bond of the cyclopropane, forming a platinacyclobutane intermediate, which then undergoes further rearrangement. nih.gov Similarly, rhodium(I) catalysts can induce rearrangements of bicyclo[4.1.0]heptenes, such as the vinylcyclopropane-cyclopentene rearrangement, to furnish five-membered ring systems. snu.ac.kr

Solvolytic Rearrangements: Solvolysis of bicyclo[4.1.0]heptan-2-yl derivatives proceeds through cationic intermediates that are prone to rearrangement. scholaris.ca The acetolysis of (2-²H)bicyclo[4.1.0]heptan-2-ol, for example, yields a rearranged homoallylic cycloheptenol acetate product. This occurs via a non-classical bicyclobutenium ion intermediate that can undergo skeletal rearrangement before being trapped by the nucleophilic solvent. scholaris.ca

Base-Promoted Rearrangements: Bases can also facilitate rearrangements. A classic example is the Ramberg-Bäcklund reaction, where a cyclopropane-anellated α-halosulfone is treated with a strong base to extrude sulfur dioxide and form an alkene. This has been used to convert a trans-cyclopropane-anellated 2-chlorothiepane (B14713399) 1,1-dioxide into trans-bicyclo[4.1.0]hept-3-ene. researchgate.net

The following table provides examples of transformations driven by the cyclopropane moiety.

Transformation TypeConditionsProduct TypeMechanistic FeatureReference
Catalytic RearrangementPlatinum or Rhodium CatalystCyclopentene or Cyclohexene (B86901) derivativesVinylcyclopropane-cyclopentene rearrangement. snu.ac.kr
Solvolytic RearrangementAcid-catalyzed solvolysis (e.g., Acetolysis)Cycloheptene derivativesFormation and rearrangement of a non-classical bicyclobutenium ion. scholaris.ca
Base-Promoted RearrangementPotassium tert-butoxidetrans-Bicyclo[4.1.0]hept-3-eneRamberg-Bäcklund reaction involving SO₂ extrusion. researchgate.net
DesymmetrizationOrganocatalystChiral bicyclo[4.1.0]heptane derivativesKnown reactions proceed with ring-opening; newer methods are ring-retentive. bohrium.comthieme-connect.com

Advanced Spectroscopic and Structural Elucidation of Bicyclo 4.1.0 Hept 3 Ene 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Bicyclo[4.1.0]hept-3-ene-2,5-dione, providing insights into its isomeric forms, atomic connectivity, and three-dimensional arrangement.

Application of ¹H, ¹³C, and ¹⁷O NMR for Differentiating Isomers and Assigning Resonances

Proton (¹H), carbon-13 (¹³C), and oxygen-17 (¹⁷O) NMR spectroscopy are instrumental in distinguishing between isomers and assigning the specific chemical environments of the atoms within the this compound molecule. rsc.org For instance, in a study of various oxidation products of (+)-3-carene, including a trimethyl-substituted derivative of this compound, the ¹H, ¹³C, and ¹⁷O NMR spectra were recorded and fully assigned. rsc.orgrsc.org

The differentiation between isomeric ketones can be achieved by observing clear differences in the ¹³C NMR shifts, particularly of the methyl groups attached to the double bond. rsc.orgrsc.orgresearchgate.net The ¹J(C,H) coupling constants are also particularly useful in the assignment of the ¹³C NMR spectra. rsc.orgrsc.org

Table 1: Representative NMR Data for Bicyclo[4.1.0]hept-3-ene Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 5.81 dd J = 10.1, 5.5 Olefinic proton
¹H 5.74 ddd J = 10.1, 5.5, 1.5 Olefinic proton
¹³C 201.7 s - Carbonyl carbon
¹³C 130.4 d - Olefinic carbon
¹³C 123.9 d - Olefinic carbon

Note: Data is for a derivative, rel-(1S,2S,5S,6S,7R)-7-cyano-5-(2,4-dioxopentan-3-yl)bicyclo[4.1.0]hept-3-en-2-yl acetate (B1210297), and serves as an illustrative example. scispace.com

Utilization of 2D NMR Techniques (e.g., C,H-COSY) for Connectivity Determination

Two-dimensional (2D) NMR techniques, such as Carbon-Hydrogen Correlation Spectroscopy (C,H-COSY), are vital for establishing the connectivity between protons and carbons in the molecular framework. researchgate.net These experiments reveal which protons are directly bonded to which carbon atoms, providing a detailed map of the molecule's structure. researchgate.net In the analysis of related bicyclo[4.1.0]heptenone structures, 2D NMR experiments like COSY and HMBC were crucial in assembling the cyclopropyl (B3062369) ring fused with a cyclohexenone. nih.gov For example, key HMBC correlations helped to confirm the linkage of different fragments of the molecule. nih.gov

Role of Lanthanide Shift Reagents in Stereochemical Elucidation

Lanthanide shift reagents (LSRs) are powerful tools for determining the stereochemistry of molecules like this compound. These reagents are organometallic complexes that can induce significant changes in the chemical shifts of nearby protons in the NMR spectrum. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the proton, allowing for the three-dimensional arrangement of atoms to be deduced. rsc.orgrsc.orgresearchgate.net For example, the stereochemical structure of a related oxide was elucidated based on the effects induced by the lanthanide shift reagent [Eu(dpm)₃]. rsc.orgrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of this compound. acs.orgthieme-connect.com This method measures the mass-to-charge ratio of ions with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The exact mass obtained from HRMS provides an unambiguous molecular formula, which is a fundamental piece of information for structural elucidation. nih.govresearchgate.net For instance, in the study of related bicyclo[4.1.0]heptenone derivatives, HRESIMS was used to determine their molecular formulas. nih.gov

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

Table 2: Crystallographic Data for a Related Bicyclo[4.1.0]heptane Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.076(4)
b (Å) 8.836(2)
c (Å) 12.487(3)
Z 4

Note: Data is for a related diol, (1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol, and is illustrative of the type of data obtained. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The molecule will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its constituent bonds. Key expected absorptions include:

C=O stretch: A strong absorption band in the region of 1650-1725 cm⁻¹ is characteristic of the two ketone functional groups.

C=C stretch: An absorption in the region of 1600-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the six-membered ring.

C-H stretch (alkene): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the alkene.

C-H stretch (alkane): Absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the saturated portions of the molecule.

In the analysis of related chloro-substituted 7,7-diphenylbicyclo[4.1.0]hept-3-ene-2,5-diones, the IR spectra were recorded to identify the characteristic functional groups. oup.com

Table 3: Compound Names Mentioned

Compound Name
This compound
(+)-3-carene
(1S,6R)-3,7,7-trimethylthis compound
rel-(1S,2S,5S,6S,7R)-7-cyano-5-(2,4-dioxopentan-3-yl)bicyclo[4.1.0]hept-3-en-2-yl acetate
[Eu(dpm)₃] (Tris(dipivaloylmethanato)europium(III))
(1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

The purification and analysis of this compound and its derivatives heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing purity, separating stereoisomers, and identifying the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis and purification of this compound derivatives, particularly for assessing purity and separating enantiomers. Due to the chiral nature of many of its derivatives, chiral HPLC methods are frequently employed.

Purity Assessment and Preparative Separation:

Flash column chromatography is a common initial step for purifying crude reaction mixtures containing bicyclo[4.1.0]heptane derivatives. acs.orgscholaris.ca Normal-phase chromatography using silica (B1680970) gel is typical, with gradient elution systems often employed to separate the target compound from starting materials and byproducts.

A representative method for the purification of a bicyclo[4.1.0]heptene derivative involves the use of flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes. acs.org This technique is effective for isolating compounds with moderate polarity.

Chiral HPLC for Enantiomeric Separation:

The separation of enantiomers is critical, and chiral stationary phases (CSPs) are essential for this purpose. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used. csfarmacie.cz The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. csfarmacie.cznih.govsigmaaldrich.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com

Below is a table summarizing typical HPLC conditions used for the analysis of bicyclo[4.1.0]heptene derivatives.

ParameterDescriptionSource(s)
Stationary Phase Chiral stationary phases (e.g., polysaccharide-based) for enantiomeric separation; Silica gel for normal-phase and preparative chromatography. acs.orgcsfarmacie.cz
Mobile Phase Typically a mixture of n-hexane or heptane (B126788) with isopropanol or ethanol (B145695) for chiral separations. For normal-phase, gradients of ethyl acetate in hexanes are common. acs.orgcsfarmacie.cznih.gov
Detection UV detection is commonly used, with the wavelength set to an absorbance maximum of the compound. jsmcentral.org
Flow Rate Typically in the range of 0.5-1.5 mL/min for analytical separations. jsmcentral.org
Temperature Column temperature is often controlled to ensure reproducible retention times. jsmcentral.org

This table presents a generalized summary of HPLC conditions for the analysis of bicyclo[4.1.0]heptene derivatives based on available literature. Specific parameters may vary depending on the exact derivative and analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds, including this compound and its derivatives, in various matrices such as essential oils and reaction mixtures. sciencepublishinggroup.comnih.gov

Analysis and Identification:

In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database. sciencepublishinggroup.com

For bicyclo[4.1.0]heptene derivatives, common stationary phases for the capillary column include nonpolar phases like 5% phenyl-methylpolysiloxane. nih.govnih.gov The temperature program of the GC oven is optimized to achieve good separation of the components in the mixture.

The following table outlines typical GC-MS parameters for the analysis of related bicyclo[4.1.0]heptene compounds.

ParameterDescriptionSource(s)
Column Capillary columns with nonpolar stationary phases (e.g., 5% phenyl-methylpolysiloxane). nih.govnih.gov
Carrier Gas Helium is commonly used as the carrier gas.
Injector Temperature Typically set high enough to ensure complete vaporization of the sample without degradation.
Oven Temperature Program A temperature ramp is used to elute compounds with a wide range of boiling points. nih.govnih.gov
Ionization Mode Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra. chemrxiv.org
Detector A mass spectrometer that records the mass-to-charge ratio of the fragment ions. sciencepublishinggroup.com

This table provides a general overview of GC-MS conditions based on the analysis of similar compounds. The specific parameters would be optimized for this compound.

The mass spectrum of a related compound, 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, shows characteristic fragments that can aid in structural elucidation. acs.org While the specific fragmentation pattern for this compound is not detailed in the provided sources, it would be expected to show fragments corresponding to the loss of carbonyl groups and cleavage of the bicyclic ring system.

Computational and Theoretical Investigations of Bicyclo 4.1.0 Hept 3 Ene 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Bicyclo[4.1.0]hept-3-ene-2,5-dione. These methods model the molecule at the electronic level, offering precise data on its stability, reaction pathways, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become a standard tool for investigating the reactivity and reaction mechanisms of bicyclo[4.1.0]heptene derivatives. researchgate.net For molecules in this class, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine optimized molecular structures, vibrational frequencies, and various thermochemical properties.

These computational approaches are critical for mapping potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This helps in elucidating complex reaction mechanisms, such as Pd-catalyzed cycloisomerizations or photochemical reactions that related bicyclic systems undergo. researchgate.netacs.org

Furthermore, DFT is used to calculate key electronic properties that govern selectivity. The molecular electrostatic potential (MESP) is calculated to identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, in the case of this compound, MESP would highlight the electrophilic nature of the carbonyl carbons and the C=C double bond. Additionally, the electrophilicity index can be computed to classify the molecule's reactivity. Studies on the closely related 7-oxabicyclo[4.1.0]hept-3-ene derivatives have used these DFT-derived indices to classify them as strong electrophiles, providing a model for understanding the reactivity of the title compound.

Table 1: DFT-Calculated Properties for Bicyclic Systems This table is illustrative, based on typical calculations for related bicyclo[4.1.0]heptene derivatives.

Calculated PropertyMethod/Basis SetTypical Application for Bicyclo[4.1.0]heptene SystemsReference
Optimized GeometryB3LYP/6-31G(d,p)Provides bond lengths, bond angles, and dihedral angles for the ground state structure.
Vibrational FrequenciesB3LYP/6-31G(d,p)Confirms structures as minima (no imaginary frequencies) and allows for IR/Raman spectra prediction.
Transition State EnergyDFT (various)Determines the activation energy barrier for a given reaction pathway, explaining reaction rates. researchgate.netacs.org
Molecular Electrostatic Potential (MESP)DFT (various)Maps electron density to predict sites for electrophilic and nucleophilic attack.
Electrophilicity IndexDFT (various)Quantifies the electrophilic nature of the molecule, aiding in reactivity prediction.

Ab Initio Methods (e.g., CASSCF) for Characterizing Ground and Excited States

To accurately describe the behavior of molecules in electronically excited states, particularly during photochemical reactions, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. These methods are essential for systems where electron correlation is significant, such as in the breaking and forming of bonds.

A CASSCF study on the related C7H10 isomer, bicyclo[4.1.0]hept-2-ene, mapped the ground- and excited-state potential energy surfaces to understand its photochemical reaction mechanisms. acs.org The calculations, using the 6-31G* basis set, explored various reaction pathways originating from the excited state, including stepwise retro-Diels-Alder reactions and sigmatropic shifts. acs.org A key finding from such studies is the identification of conical intersections, which are points of degeneracy between electronic states that facilitate extremely efficient decay from the excited state back to the ground state. acs.org For instance, upon photoexcitation, one-bond cleavage can lead to a conical intersection, from which several ground-state reaction pathways become accessible, such as ring-closure or rearrangement to other isomeric forms. acs.org These computational findings provide a detailed picture of the complex events that follow light absorption and are crucial for interpreting experimental results from techniques like femtosecond spectroscopy. acs.org

Assessment of Strain Energy and Aromaticity/Antiaromaticity Effects

The structure of this compound inherently possesses significant ring strain due to the fusion of a three-membered cyclopropane (B1198618) ring with a six-membered cyclohexene (B86901) ring. This strain is a combination of angle strain (from the distorted bond angles in the cyclopropane) and torsional strain (from the eclipsing interactions forced upon the six-membered ring). The parent bicyclo[4.1.0]heptane (norcarane) system preferentially adopts a cis-fused boat-like conformation for the six-membered ring to alleviate some of the torsional strain that would be present in a chair conformation. echemi.com

This inherent strain energy is a major thermodynamic driving force for many of the reactions the molecule undergoes, particularly ring-opening reactions. While the ground state of this compound is non-aromatic, the concepts of aromaticity and antiaromaticity can become important in understanding the stability of transition states in potential pericyclic reactions. Computational methods can assess the aromatic character of such transient species through criteria like Nucleus-Independent Chemical Shift (NICS) values and aromatic stabilization energies (ASE), although specific studies on this molecule's transition states are not widely reported.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly those based on molecular mechanics, are invaluable for exploring the three-dimensional structure and conformational landscape of this compound.

Molecular Mechanics (MM) Calculations for Geometry Optimization and Conformational Preferences

Molecular Mechanics (MM) calculations offer a computationally efficient method to explore the conformational preferences of molecules. These calculations model a molecule as a collection of atoms connected by springs, and the total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. sinica.edu.tw

By minimizing this steric energy, MM methods can predict the most stable three-dimensional geometry of a molecule. For the bicyclo[4.1.0]heptane framework, calculations show a preference for a boat-like conformation of the six-membered ring to minimize torsional strain at the ring junction. echemi.com The introduction of two sp²-hybridized carbonyl groups and a double bond in this compound significantly alters the geometry compared to the parent saturated system. MM calculations would be the primary tool to determine the preferred low-energy conformations by evaluating the interplay of these structural features. Such calculations are routinely used to predict the preferred conformations of cyclic diketones. rsc.org

Table 2: Components of Steric Energy in Molecular Mechanics

Strain ComponentDescriptionRelevance to this compound
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.Contributes to the overall steric energy.
Angle Bending (Baeyer Strain)Energy required to distort a bond angle from its ideal value.Significant due to the acute angles of the fused cyclopropane ring.
Torsional Strain (Pitzer Strain)Energy arising from eclipsing interactions between bonds on adjacent atoms.A key factor in determining the conformation of the six-membered ring.
Van der Waals InteractionsNon-bonded attractive (dispersion) or repulsive (steric) forces between atoms.Important for determining cross-ring interactions and overall molecular shape.

Prediction of Reactivity and Stereoselectivity based on Steric and Electronic Factors

Computational modeling plays a crucial role in predicting the reactivity and stereoselectivity of reactions involving this compound. By analyzing the molecule's steric and electronic properties, researchers can forecast how it will interact with various reagents.

Electronic factors are often probed using quantum mechanical methods. As mentioned, the Molecular Electrostatic Potential (MESP) map is a powerful tool that visually identifies regions of positive (electron-poor) and negative (electron-rich) potential on the molecule's surface. For this compound, the MESP would show negative potential around the carbonyl oxygens (nucleophilic sites) and positive potential near the carbonyl carbons and the double bond (electrophilic sites), guiding the approach of reagents. The regioselectivity of certain catalyzed reactions, such as those involving 1,6-enynes, has been shown to be controlled by the electronic properties (electron-donating vs. electron-withdrawing) of substituents, a factor that can be modeled computationally. nih.gov

Steric factors are paramount in controlling stereoselectivity. The fused ring system presents two distinct faces for reagent attack. Molecular models can calculate the steric hindrance on each face, allowing for the prediction that a reagent will preferentially approach from the less hindered side. nih.gov This principle is fundamental in explaining the diastereoselectivity of many addition and cyclization reactions in related systems. The interplay between these calculated steric and electronic effects allows for a rational prediction of both where a reaction will occur (regioselectivity) and the three-dimensional orientation of the product (stereoselectivity).

Mechanistic Insights Derived from Computational Data

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of strained bicyclic compounds. In the absence of direct experimental data for many transient species, theoretical calculations provide invaluable insights into the energetic landscapes of reactions involving this compound. These studies help in characterizing fleeting transition states and identifying short-lived intermediates, which are crucial for a comprehensive understanding of the molecule's reactivity.

Transition State Characterization and Reaction Barrier Calculations

Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio methods like CASSCF and CASPT2, are instrumental in mapping the potential energy surfaces of reactions involving bicyclic ketones. While specific studies on this compound are not extensively documented in the literature, strong analogies can be drawn from detailed computational analyses of structurally similar compounds, such as Bicyclo[3.1.0]hex-3-en-2-one.

For the thermal rearrangement of Bicyclo[3.1.0]hex-3-en-2-one, computational studies have identified a two-step mechanism for the opening of the cyclopropane ring. researchgate.netnih.gov The initial and rate-determining step is the cleavage of the internal C-C bond of the cyclopropane ring, which proceeds through a high-energy transition state. researchgate.netnih.gov Subsequent steps, such as hydrogen shifts, typically have much lower activation barriers. researchgate.netnih.gov

A representative reaction profile for such a rearrangement, based on the study of Bicyclo[3.1.0]hex-3-en-2-one, can be conceptualized for this compound. The cleavage of the C1-C6 bond would lead to a diradical intermediate, and the energy barrier for this process is expected to be significant due to the inherent strain of the bicyclic system.

Table 1: Calculated Relative Energies for the Thermal Rearrangement of a Model Bicyclic Enone

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Bicyclo[3.1.0]hex-3-en-2-one (Ground State, S₀)0.0
TS1-S₀ Transition state for C-C bond cleavage41.2
Intermediate Singlet diradical intermediate25.0
TS2-S₀ Transition state for 1,2-hydrogen shift27.7 (relative to reactant)
Product Ketonic tautomer of phenol-

Data adapted from computational studies on Bicyclo[3.1.0]hex-3-en-2-one. researchgate.netnih.gov

The high activation energy calculated for the initial ring-opening is consistent with experimental observations that often require high temperatures for such thermal rearrangements to occur. researchgate.netnih.gov Similar high barriers would be anticipated for the thermal reactions of this compound.

In photochemical reactions, computational studies suggest that excitation to the triplet state can lead to a more facile cleavage of the cyclopropane ring with a significantly lower or even non-existent energy barrier. researchgate.netnih.gov The efficiency of intersystem crossing (ISC) between singlet and triplet potential energy surfaces becomes a critical factor in determining the reaction pathway and products. researchgate.netnih.gov

Identification and Analysis of Intermediates, including Biradicals

A key insight from computational studies on related bicyclic enones is the definitive role of biradical (or diradical) intermediates in their reaction mechanisms. researchgate.netnih.gov In both thermal and photochemical rearrangements, the cleavage of a bond within the strained cyclopropane ring typically leads to the formation of a biradical species.

For instance, in the thermal rearrangement of Bicyclo[3.1.0]hex-3-en-2-one, the intermediate formed after surmounting the initial transition state is characterized as a singlet biradical, not a zwitterion. researchgate.netnih.gov This distinction is crucial for understanding the subsequent reactivity of the intermediate. The computational evidence for the biradical nature comes from the analysis of the electronic wave function, which shows two unpaired electrons. irbbarcelona.org

In photochemical reactions of enones, triplet 1,4-biradicals are commonly formed as intermediates following the excitation of the enone to its triplet state and subsequent reaction with an alkene. iupac.org While this is an intermolecular process, the principles of biradical formation and decay are relevant to the intramolecular rearrangements of this compound.

Table 2: Key Characteristics of Computationally Studied Biradical Intermediates

Intermediate TypePrecursor SystemComputational MethodKey Findings
Singlet BiradicalBicyclo[3.1.0]hex-3-en-2-oneCASSCF/CASPT2Formed via thermal C-C bond cleavage; polarized C=O bond. researchgate.netnih.gov
Triplet Biradical2-Cyclopentenone + Alkenes-Formed in photocycloaddition; lifetimes and decay pathways determine product ratios. iupac.org
Zwitterionic DiradicalAlkyl Halide + Lewis Base-Observed in photoinduced electron-transfer reactions. nih.gov

The stability and lifetime of these biradical intermediates are critical in determining the final product distribution. Computational studies can map out the various decay pathways available to the biradical, including ring-closure to reform the starting material or other bicyclic isomers, or further rearrangement and fragmentation. For example, in the photochemical reactions of 2-cyclopentenone, the regiochemistry of the products is determined by the competition between the reversion of the intermediate biradicals to the starting materials and their closure to cyclobutane (B1203170) adducts. iupac.org Similar competitive pathways are expected to dictate the outcome of reactions involving biradical intermediates derived from this compound.

Applications of Bicyclo 4.1.0 Hept 3 Ene 2,5 Dione in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The meso nature of bicyclo[4.1.0]hept-3-ene-2,5-dione, which possesses a plane of symmetry, makes it an ideal substrate for asymmetric synthesis through desymmetrization reactions. This approach allows for the creation of chiral molecules with high enantiomeric purity, which are crucial in medicinal chemistry and materials science.

A significant application of this compound is demonstrated in the first catalytic enantioselective synthesis of the natural product (-)-car-3-ene-2,5-dione. thieme-connect.combohrium.com This was achieved through a formal C(sp²)–H alkylation, a ring-retentive desymmetrization of the meso-bicyclo[4.1.0]hept-3-ene-2,5-dione. thieme-connect.combohrium.com The reaction is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, which facilitates the alkylation with a nitroalkane as the alkylating agent, yielding the product with high enantioselectivity. thieme-connect.com

The unique bicyclo[4.1.0]heptane framework, characterized by a cis-fused cyclopropane (B1198618) and cyclohexane (B81311) ring, is a structural motif found in several bioactive compounds. thieme-connect.comthieme-connect.com The development of catalytic desymmetrization strategies is therefore a direct and efficient route to access enantiomerically enriched derivatives. bohrium.com While previous desymmetrization methods involving meso-bicyclo[4.1.0]heptane derivatives often led to the opening of the cyclopropane ring, this newer method preserves the ring system. thieme-connect.combohrium.com

Researchers started with meso-bicyclo[4.1.0]hept-3-ene-2,5-dione as a model substrate and used nitromethane (B149229) as the alkylating agent. bohrium.com Through careful screening of various bases, catalysts, and solvents, they identified the optimal conditions for the reaction. The scope of this alkylation reaction was further explored using different nitroalkanes. bohrium.com

Catalyst/ReagentSubstrateProductEnantiomeric Ratio (er)Yield
Dihydroquinine-derived aminosquaramide / Nitroethanemeso-Bicyclo[4.1.0]hept-3-ene-2,5-dione(1R,6S)-3-Methylthis compound92:888%
Dihydroquinine-derived aminosquaramide / Nitroalkanemeso-Cyclopropane-fused cyclohexene-1,4-dionesAlkylated productsup to 97:3N/A

This table summarizes the results of the enantioselective synthesis of (-)-car-3-ene-2,5-dione and related compounds.

The rigid and well-defined three-dimensional structure of the bicyclo[4.1.0]heptane skeleton makes it an attractive scaffold for the design and synthesis of new chiral auxiliaries and ligands for asymmetric catalysis. While direct examples of chiral auxiliaries and ligands derived specifically from this compound are not extensively documented in the provided search results, the broader class of bicyclo[4.1.0]heptane derivatives has been utilized in this capacity. For instance, the enantioselective gold-catalyzed cycloisomerization of 1,6-enynes to produce functionalized bicyclo[4.1.0]heptene derivatives has been achieved using chiral cationic Au(I) catalysts. nih.gov This highlights the potential of the bicyclic framework in designing chiral environments for metal-catalyzed reactions.

The development of such chiral ligands and auxiliaries is a continuing area of research, with the goal of creating highly efficient and selective catalysts for a wide range of chemical transformations.

Precursor for Structurally Diverse and Complex Molecules

The reactivity of the double bond and carbonyl groups in this compound, combined with the strain of the cyclopropane ring, makes it a versatile precursor for the synthesis of a wide array of structurally diverse and complex molecules.

This compound is an excellent starting material for the construction of more elaborate fused-ring systems and polycycles. smolecule.com The bicyclo[4.1.0]heptane framework itself is a fused-ring system, and its derivatives can undergo various transformations to build additional rings. For example, palladium-catalyzed intramolecular coupling and cyclization of a derivative, 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, with β-styryl bromides leads to the formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. acs.org This method provides a pathway to more complex polycyclic structures.

Furthermore, gold(I)-catalyzed intramolecular additions of nucleophiles to alkynes have been employed to construct fused and bridged bicyclic systems. acs.orgnih.gov While not directly starting from this compound, these methodologies showcase the strategies that can be applied to derivatives of this scaffold to create intricate molecular architectures. The ring-expansion of bicyclo[4.1.0]heptyl systems is another strategy to access seven-membered rings and their fused derivatives. thieme-connect.de

The bicyclo[4.1.0]heptane core is a key structural feature in a number of bioactive molecules. thieme-connect.comsmolecule.com Consequently, this compound and its derivatives serve as important scaffolds for the total synthesis of these compounds. For example, the bicyclo[4.1.0]heptane scaffold is the core of certain carbocyclic nucleoside analogues that have been synthesized and evaluated for their antiviral activity. mdpi.comnih.govsemanticscholar.org

In one instance, a stereoselective route to a cytosine analogue built on a bicyclo[4.1.0]heptane scaffold was developed. mdpi.com These synthetic nucleoside analogues, featuring the cyclopropyl-fused cyclohexane core, have shown selective affinity for herpes simplex virus Type 1 (HSV-1) thymidine (B127349) kinase, indicating their potential as selective antiviral agents. mdpi.com The synthesis of these complex molecules often involves a multi-step sequence, where the bicyclic core is elaborated with various functional groups and nucleobases. nih.gov

The synthesis of a cyclopropyl (B3062369) isostere of a truncated ambuic acid analogue, a compound with potential to inhibit staphylococcal virulence, further illustrates the utility of the bicyclo[4.1.0]heptane scaffold in medicinal chemistry. nottingham.ac.uk

Bioactive Compound ClassSynthetic ApproachKey Intermediate/Scaffold
Carbocyclic Nucleoside AnaloguesStereoselective synthesisChiral bicyclo[4.1.0]heptane derivatives
Ambuic Acid AnaloguesTotal synthesisCyclopropyl isostere on a bicyclo[4.1.0]heptane framework

This table highlights the use of the bicyclo[4.1.0]heptane scaffold in the synthesis of bioactive compounds.

Contributions to Organic Methodology Development

The unique reactivity of this compound has contributed to the development of new synthetic methodologies. The aforementioned enantioselective desymmetrization via a formal C(sp²)–H alkylation is a prime example of methodological advancement. thieme-connect.combohrium.com This reaction established a novel way to achieve ring-retentive desymmetrization of such systems, which was a previously challenging task.

Furthermore, studies on the reactions of bicyclo[4.1.0]heptane derivatives, such as dihalocarbene insertions, have provided valuable insights into the influence of the cyclopropane ring on the reactivity of adjacent C-H bonds. researchgate.net These fundamental studies contribute to a deeper understanding of reaction mechanisms and selectivity, which is crucial for the design of new synthetic transformations. The development of palladium-catalyzed and gold-catalyzed reactions for the synthesis and transformation of bicyclo[4.1.0]heptene derivatives also represents a significant contribution to the toolbox of synthetic organic chemists. nih.govacs.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of this compound is dominated by its strained three-membered ring and the electrophilic nature of the enedione system. These features have been exploited to develop novel synthetic methodologies and to understand unique reactivity patterns.

One of the most significant applications of meso-bicyclo[4.1.0]hept-3-ene-2,5-dione is in catalytic enantioselective desymmetrization. This strategy provides an efficient route to chiral carbocyclic frameworks, which are important motifs in many natural products and bioactive molecules. Research has demonstrated the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through a formal C(sp²)-H alkylation. This reaction, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, utilizes a nitroalkane as the alkylating agent and produces the desired products with high enantiomeric ratios (up to 97:3 er). nist.gov This method was successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. nist.gov

The reactivity of the bicyclo[4.1.0]heptane framework is also influenced by substituents on the cyclopropane ring. For instance, substitutions at the 7-position can affect the yield and enantioselectivity of desymmetrization reactions. nist.gov

Palladium-catalyzed reactions have also emerged as a powerful tool for the functionalization of bicyclo[4.1.0]heptene systems. For example, the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by a palladium complex, proceeds in a regio- and stereoselective manner to afford 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. nih.gov The reaction mechanism is proposed to involve the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by the generation of a cationic palladium(II) species that facilitates the cyclization. nih.gov

Furthermore, the strained double bond and carbonyl groups of this compound make it susceptible to various cycloaddition and rearrangement reactions. While specific studies on the title compound are limited, related bicyclo[4.1.0]heptene derivatives undergo aza-Diels-Alder reactions and can be involved in the synthesis of fused-ring systems. mdpi.com The inherent ring strain also drives ring-opening reactions, offering a pathway to functionalized cyclohexene (B86901) derivatives.

The following table summarizes key research findings on the reactivity of this compound and its derivatives:

Reaction TypeReactantsCatalyst/ReagentsProduct(s)Key Findings
Catalytic Enantioselective Desymmetrizationmeso-Bicyclo[4.1.0]hept-3-ene-2,5-dione, NitroalkanesDihydroquinine-derived bifunctional tertiary aminosquaramideChiral alkylated bicyclo[4.1.0]hept-3-ene-2,5-dionesHigh enantiomeric ratios (up to 97:3 er) achieved. nist.gov
Palladium-Catalyzed Intramolecular Coupling-Cyclization3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromidesPd(PPh₃)₄, Ag₂CO₃, K₂CO₃2-Styryl-substituted bicyclo[4.1.0]hept-3-enesGood yields and high regio- and stereoselectivity. nih.gov

Design and Synthesis of Advanced Functional Materials Precursors

The unique and rigid bicyclic structure of this compound makes it an intriguing candidate as a precursor for advanced functional materials. While this area of research is still emerging for this specific compound, the broader class of bicyclo[4.1.0]heptane derivatives has shown promise in materials science. nih.gov

The strained nature of the bicyclo[4.1.0]heptane system can be harnessed in the synthesis of polymers with specific mechanical or optical properties. For instance, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins. While direct ROMP of this compound has not been extensively reported, related norbornene and oxabicyclo[2.2.1]heptene derivatives are well-known monomers for ROMP, producing polymers with a range of properties. expresspolymlett.comsemanticscholar.org The presence of the dione (B5365651) functionality in this compound offers potential for post-polymerization modification, allowing for the introduction of further functionality into the polymer backbone.

Furthermore, bicyclic compounds can serve as building blocks for the construction of more complex, three-dimensional architectures such as dendrimers and molecular cages. The defined stereochemistry and rigidity of the bicyclo[4.1.0]heptane framework can be utilized to create well-defined macromolecular structures. For example, a derivative of bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethylthis compound, has been mentioned in the context of dendrimer synthesis with bulky repeating units. researchgate.net

The reactivity of the enedione moiety also allows for its incorporation into larger conjugated systems through cycloaddition reactions, potentially leading to materials with interesting electronic or photophysical properties. The Diels-Alder reaction, for instance, is a powerful tool for creating complex cyclic systems and has been used to form hydrogels and other materials. nih.gov

Although direct applications of this compound in the synthesis of advanced functional materials are not yet widely documented, its unique structural features and reactivity patterns suggest significant potential for future developments in this field.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Bicyclo[4.1.0]hept-3-ene-2,5-dione?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify proton environments (e.g., cyclopropane ring protons at δ 1.5–2.5 ppm) and 13C^{13}C-NMR to resolve carbonyl (C=O) and strained ring carbons. Compare with databases like SDBS or literature analogs (e.g., Terreic Acid derivatives ).
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1700–1750 cm1^{-1}) and monitor functional group transformations during synthesis.
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Methodological Answer :

  • Cyclopropanation : Utilize transition-metal-catalyzed [2+1] cycloadditions (e.g., Simmons-Smith reagents) to construct the bicyclic framework.
  • Oxidative Ring-Opening : Start with bicyclo[4.1.0]heptene precursors and oxidize with meta-chloroperbenzoic acid (mCPBA) to form diones.
  • Safety Note : Refer to Terreic Acid’s SDS for handling reactive intermediates (e.g., peroxides, anhydrides) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use software like Design Expert to model variables (e.g., temperature, catalyst loading, solvent polarity) and predict optimal yield. A central composite design (CCD) with 3–5 factors is recommended .

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    14:24

  • Example Table :

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)6010085
Catalyst (mol%)51512
Reaction Time (h)122418

Q. What computational approaches predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess diene/dienophile compatibility. Software like Gaussian or ORCA can model transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics. Compare with experimental yields to validate models.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yield data for this compound synthesis?

  • Methodological Answer :

  • Replicated Analysis : Perform primary analysis (e.g., HPLC purity checks) and replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .

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    2:56:25

  • Variable Screening : Use factorial designs to isolate confounding factors (e.g., impurity profiles in starting materials).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.